![molecular formula C16H14N2O3 B2445759 N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-39-2](/img/structure/B2445759.png)
N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
“N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a furo[3,2-b]pyridine ring which is a bicyclic compound with a furan ring fused with a pyridine ring. The compound also has a carboxamide group (-CONH2) attached to the pyridine ring and a methoxyphenyl group (a phenyl ring with a methoxy group attached) linked via an amide bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furo[3,2-b]pyridine ring system, along with the attached functional groups. Techniques like NMR, IR, and mass spectrometry would typically be used to confirm the structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and the aromatic systems. The carboxamide could participate in reactions like hydrolysis, while the aromatic rings could undergo electrophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .
Scientific Research Applications
Kinase Inhibition for Cancer Therapy : A study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One such analogue demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential in cancer therapy (Schroeder et al., 2009).
Cytotoxicity against Cancer Cells : Another research focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study contributes to the development of novel compounds with potential anticancer properties (Hassan et al., 2014).
Anti-inflammatory and Analgesic Agents : Research into novel benzodifuranyl derivatives derived from visnaginone and khellinone demonstrated significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory activities. These findings are crucial for the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex compound with potential biological activity. Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is known that similar compounds can interact with their targets through hydrogen bonds, which in many cases, inhibits their activity .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have been found to have a variety of biological effects, including inhibiting fibrosis and inflammatory gene expression in kidney fibroblasts .
properties
IUPAC Name |
N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-3-8-14-13(17-10)9-15(21-14)16(19)18-11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCUODNLKVVZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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